Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs that mimic the effects of a natural hormone GLP-1. GLP-1 helps regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon release from the pancreas []. Extensive research has demonstrated the efficacy of semaglutide in managing type 2 diabetes. Studies have shown that semaglutide effectively lowers blood sugar levels, improves glycemic control, and can even promote weight loss in patients with type 2 diabetes [, ].
Recent research has explored the potential of semaglutide for weight management in individuals with overweight or obesity. Large-scale clinical trials have shown that semaglutide, at a dose of 2.4mg per week, combined with lifestyle interventions like diet and exercise, leads to significantly greater weight loss compared to placebo [, ]. Studies suggest that semaglutide works by influencing appetite regulation and reducing food intake, ultimately promoting weight loss [].
Semaglutide is a synthetic analog of the human glucagon-like peptide-1 (GLP-1), functioning as a glucagon-like peptide-1 receptor agonist. It is primarily used in the management of type 2 diabetes and for weight management in adults with obesity. Semaglutide mimics the effects of GLP-1, a hormone that plays a crucial role in glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. This compound is marketed under various brand names, including Ozempic for diabetes management and Wegovy for weight loss .
The chemical formula of semaglutide is with a molar mass of approximately 4113.641 g/mol. Its structure consists of 31 amino acids, with specific modifications that enhance its stability and bioavailability compared to native GLP-1. Notably, semaglutide has substitutions at positions 8 and 34, where alanine is replaced by 2-aminoisobutyric acid and lysine by arginine, respectively .
Semaglutide works by mimicking the effects of the natural GLP-1 hormone. GLP-1 receptors are present in the pancreas and brain regions involved in appetite regulation. When semaglutide binds to these receptors, it stimulates insulin secretion from the pancreas in response to elevated blood sugar levels []. Additionally, it slows gastric emptying, promoting a feeling of fullness and reducing appetite. This dual action helps regulate blood sugar and supports weight management [].
Semaglutide is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and constipation. In rare cases, it may cause serious side effects like pancreatitis or gallbladder problems. Semaglutide is not recommended for pregnant or breastfeeding women due to a lack of safety data.
Semaglutide exhibits multiple biological activities that contribute to its therapeutic effects:
These actions collectively improve glycemic control and support weight loss in individuals with type 2 diabetes and obesity.
The synthesis of semaglutide involves several key steps:
Semaglutide has several clinical applications:
Interaction studies indicate that semaglutide may have significant interactions with other medications:
Semaglutide shares similarities with other glucagon-like peptide-1 receptor agonists but possesses unique characteristics:
Compound | Structural Modifications | Half-Life | Unique Features |
---|---|---|---|
Semaglutide | Substitutions at positions 8 (Aib) & 34 (Arg), long fatty acid chain | ~7 days | High albumin binding increases stability |
Liraglutide | Substitution at position 34 (Lys), fatty acid attached at position 26 | ~11-13 hours | Higher homology (97%) but shorter half-life |
Dulaglutide | Two amino acid substitutions and a linker connecting two GLP-1 analogs | ~5 days | Extended half-life due to dimerization |
Exenatide | Derived from the saliva of the Gila monster; shorter half-life | ~2.4 hours | Notably different source; rapid action |
Semaglutide's extended half-life and modifications render it more effective for once-weekly dosing compared to other similar compounds like liraglutide and exenatide, making it a preferred choice for many patients .